

analytical methods for quantification of N-phenylbenzohydrazide

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Compound of Interest

Compound Name: *N*-phenylbenzohydrazide

CAS No.: 579-45-3

Cat. No.: B3191799

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Executive Summary

N-Phenylbenzohydrazide (1-Benzoyl-2-phenylhydrazine, CAS 532-96-7) is a critical intermediate in organic synthesis and a potential degradation product in the manufacturing of specific active pharmaceutical ingredients (APIs). Due to the hydrazine moiety's reactivity and potential genotoxicity concerns in pharmaceutical contexts, robust quantification methods are essential.[1]

This guide provides two validated workflows:

- Method A (HPLC-UV): A robust, cost-effective protocol for raw material release and reaction monitoring (Limit of Quantitation ~0.1 µg/mL).
- Method B (LC-MS/MS): A high-sensitivity protocol for trace impurity profiling and genotoxic impurity (GTI) risk assessment (Limit of Quantitation ~5 ng/mL).

Chemical Profile & Stability

- Analyte: **N-Phenylbenzohydrazide**[2][3][4]
- Formula:
- Molecular Weight: 212.25 g/mol [2][3]

- Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), DMSO; sparingly soluble in water.
- Stability Warning: Hydrazide linkages are susceptible to oxidative degradation. All stock solutions must be prepared fresh or stored at -20°C shielded from light.

Method A: HPLC-UV (Routine Quality Control)

Best for: Purity assessment, reaction monitoring, and high-concentration samples.

Chromatographic Conditions

Parameter	Specification	Rationale
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)	End-capping reduces secondary interactions with the basic hydrazine nitrogen, improving peak symmetry.
Mobile Phase A	10 mM Ammonium Acetate (pH 4.5 with Acetic Acid)	Acidic pH suppresses ionization of the hydrazine group, increasing retention and stability.
Mobile Phase B	Acetonitrile (HPLC Grade)	Provides optimal elution strength and low UV cutoff.
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns to maintain backpressure < 200 bar.
Column Temp	30°C	Ensures retention time reproducibility.
Detection	UV @ 254 nm	Corresponds to the benzoyl transition; offers high sensitivity.
Injection Vol	10 µL	Standard loop volume.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
2.0	90	10
12.0	10	90
15.0	10	90
15.1	90	10
20.0	90	10

Method B: LC-MS/MS (Trace Impurity Analysis)

Best for: Genotoxic impurity (GTI) screening, biological matrices, and trace quantitation (< 1 ppm).

Mass Spectrometry Parameters (ESI+)

The method utilizes Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.^[1] The protonated molecular ion

is selected as the precursor.

- Source: ESI Positive^[5]
- Capillary Voltage: 3.5 kV
- Desolvation Temp: 350°C
- Desolvation Gas: 800 L/hr ()
- Cone Voltage: 25 V

MRM Transitions

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Structural Assignment
Quantifier	213.1	105.0	18	Ph-CO (Benzoyl cation)
Qualifier	213.1	77.0	32	(Phenyl cation)
Qualifier	213.1	92.0	25	(Aniline-like fragment)

LC Conditions (UHPLC)

- Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 μ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 5 minutes.

Sample Preparation Protocols

Standard Stock Solution (1 mg/mL)

- Weigh 10.0 mg of **N-Phenylbenzohydrazide** reference standard.
- Transfer to a 10 mL volumetric flask.
- Dissolve in 100% Acetonitrile (Sonicate for 2 mins if necessary).
- Dilute to volume. Storage: Stable for 1 week at 4°C.

API/Solid Sample Extraction

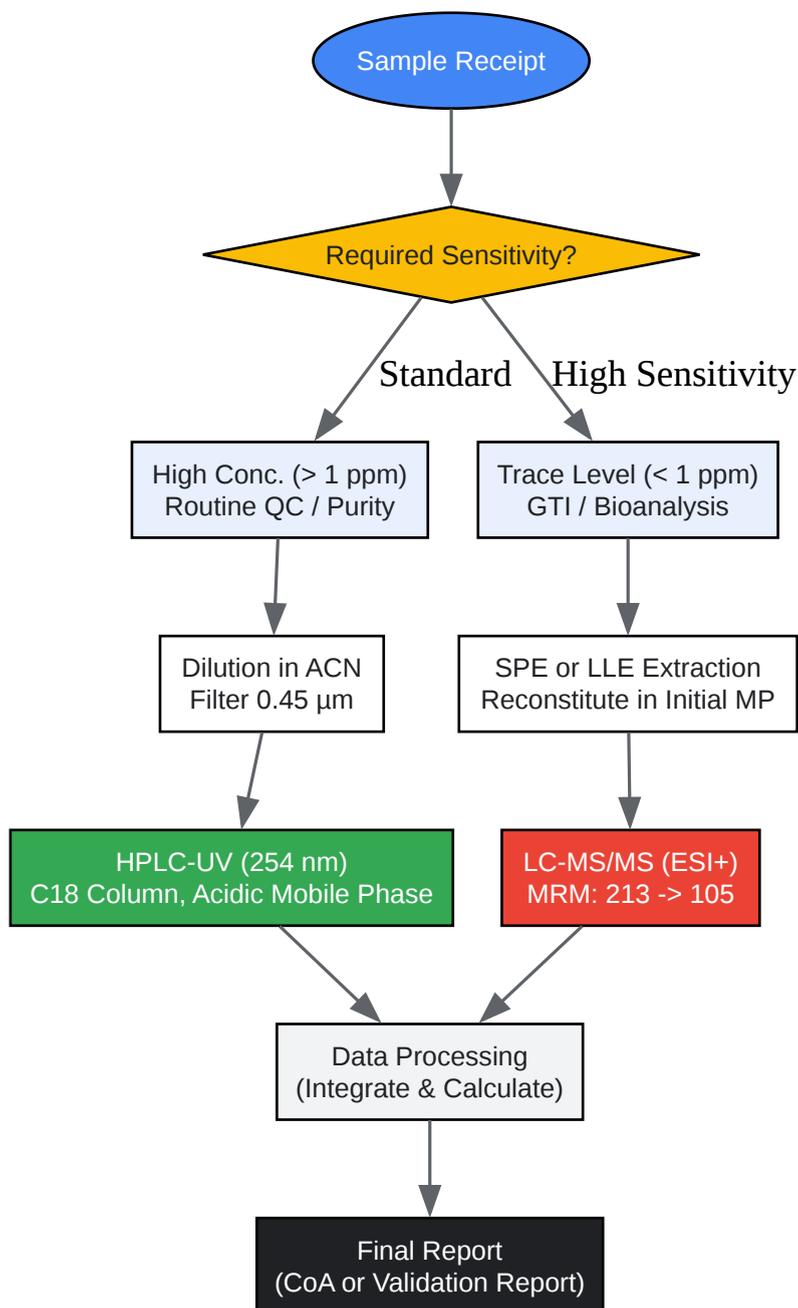
- Weigh 50 mg of sample API.
- Add 10.0 mL of Acetonitrile.

- Vortex for 1 min, then sonicate for 10 mins to ensure complete extraction.
- Centrifuge at 4000 rpm for 5 mins to pellet insoluble matrix.
- Filter supernatant through a 0.22 μm PTFE syringe filter.
- Transfer to HPLC vial.

Visualized Workflows

Figure 1: Analytical Decision Matrix & Workflow

This diagram guides the analyst through the decision process and execution steps for both methods.

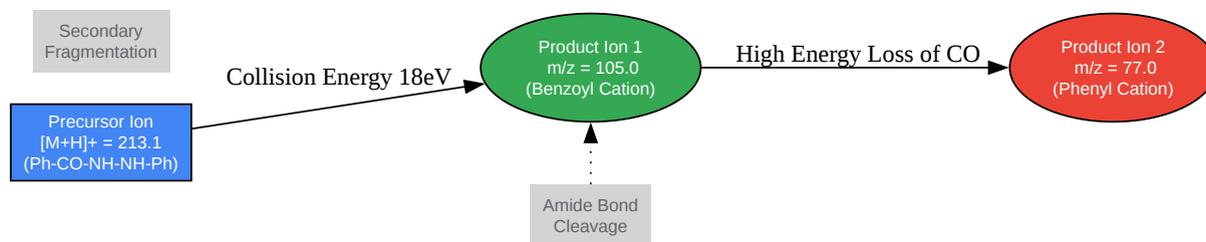


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Caption: Analytical workflow selection based on sensitivity requirements (Routine QC vs. Trace Analysis).

Figure 2: MS/MS Fragmentation Logic

Understanding the fragmentation is crucial for confirming identity in Method B.



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Caption: Proposed ESI+ fragmentation pathway for **N-phenylbenzohydrazide** used in MRM transition selection.

Method Validation Criteria (ICH Q2)

To ensure trustworthiness, the following acceptance criteria should be met during validation:

Parameter	HPLC-UV Criteria	LC-MS/MS Criteria
Linearity ()	> 0.999 (Range: 1 - 100 µg/mL)	> 0.995 (Range: 5 - 500 ng/mL)
Accuracy (Recovery)	98.0% - 102.0%	85.0% - 115.0%
Precision (RSD)	< 1.0% (n=6)	< 5.0% (n=6)
Specificity	Resolution > 2.0 from nearest peak	No interference in blank matrix
LOD (S/N ~ 3)	~ 0.05 µg/mL	~ 1.0 ng/mL

Troubleshooting Guide

- **Peak Tailing:** Hydrazides are basic. If tailing occurs, increase buffer concentration to 20mM or lower pH to 3.5. Ensure the column is end-capped.
- **Low Recovery:** **N-Phenylbenzohydrazide** may adsorb to untreated glass surfaces at low concentrations. Use silanized vials or PP vials for trace analysis.

- Ghost Peaks: Check for "carryover" in the injector. Include a needle wash step with 90% Acetonitrile/10% Water.

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